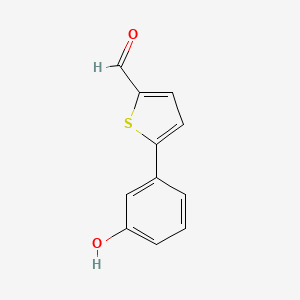
2-(3-Fluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)phenol, 95% is a phenolic compound with a wide range of applications in the research and development of new drugs, materials, and other products. It is a popular reagent for a variety of organic synthesis reactions, and its unique structure and properties make it an invaluable tool in the laboratory.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)phenol, 95% is widely used in the development of new drugs and materials. It is a useful reagent for organic synthesis reactions, including the synthesis of aromatic compounds and heterocyclic compounds. It is also used in the production of pharmaceuticals, pesticides, and other chemicals. Additionally, it is used in the synthesis of fluorescent dyes and in the preparation of fluorescent materials for use in imaging and sensing applications.
Mecanismo De Acción
2-(3-Fluorophenyl)phenol, 95% is a reactive compound that can undergo a variety of chemical reactions. It can act as an electrophile in nucleophilic substitution reactions, and it can act as a nucleophile in electrophilic substitution reactions. It can also act as a catalyst in various organic reactions, such as the Diels-Alder reaction and the Wittig reaction.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and it is not known to interact with any biological molecules. As such, it is considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Fluorophenyl)phenol, 95% is a versatile reagent that is useful for a variety of organic synthesis reactions. It is relatively inexpensive and easy to obtain, and it has a high purity level. However, it is not a particularly reactive compound, so it may not be suitable for some types of reactions. Additionally, it is not soluble in many solvents, so it may not be suitable for some types of reactions.
Direcciones Futuras
The future of 2-(3-Fluorophenyl)phenol, 95% is promising. It is a versatile reagent that can be used in a variety of organic synthesis reactions, and its unique structure and properties make it an invaluable tool in the laboratory. In the future, it may be used in the development of new drugs, materials, and other products. Additionally, it may be used in the synthesis of fluorescent dyes and in the preparation of fluorescent materials for use in imaging and sensing applications. It may also be used in the development of new catalysts and other catalytic processes. Finally, it may be used in the development of new methods for the synthesis of organic compounds.
Métodos De Síntesis
2-(3-Fluorophenyl)phenol, 95% can be synthesized from the reaction of phenol with 3-fluorobenzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in aqueous or alcoholic solutions at room temperature. The reaction yields an orange-yellow solution containing the desired product. The product can then be isolated and purified by crystallization or column chromatography.
Propiedades
IUPAC Name |
2-(3-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXDTDMOHYTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602529 |
Source


|
| Record name | 3'-Fluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80254-61-1 |
Source


|
| Record name | 3'-Fluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)









